2,6-Bis(4-nitroanilino)heptanedioic acid

Beschreibung

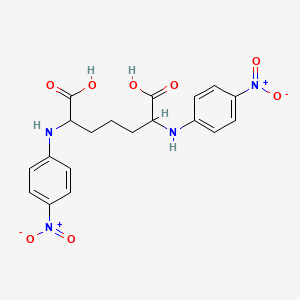

2,6-Bis(4-nitroanilino)heptanedioic acid is a synthetic organic compound characterized by a heptanedioic acid backbone substituted at the 2- and 6-positions with 4-nitroanilino groups. The molecule combines aromatic nitro functionality with amide linkages, rendering it structurally distinct among dicarboxylic acid derivatives. Its IUPAC name reflects the substitution pattern: heptanedioic acid (a seven-carbon chain with terminal carboxylic acid groups) modified by 4-nitroaniline moieties at positions 2 and 5.

Eigenschaften

CAS-Nummer |

917951-06-5 |

|---|---|

Molekularformel |

C19H20N4O8 |

Molekulargewicht |

432.4 g/mol |

IUPAC-Name |

2,6-bis(4-nitroanilino)heptanedioic acid |

InChI |

InChI=1S/C19H20N4O8/c24-18(25)16(20-12-4-8-14(9-5-12)22(28)29)2-1-3-17(19(26)27)21-13-6-10-15(11-7-13)23(30)31/h4-11,16-17,20-21H,1-3H2,(H,24,25)(H,26,27) |

InChI-Schlüssel |

YWWDLZMXFLIZDL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1NC(CCCC(C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-nitroanilino)heptanedioic acid typically involves the reaction of heptanedioic acid with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(4-nitroanilino)heptanedioic acid can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,6-Bis(4-nitroanilino)heptandisäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitroanilin-Gruppen können mit Enzymen und anderen Proteinen interagieren und deren Aktivität möglicherweise hemmen oder deren Funktion verändern. Das Heptandi-Säure-Rückgrat kann ebenfalls eine Rolle in der Gesamtaktivität der Verbindung spielen, indem es strukturelle Stabilität bietet und Wechselwirkungen mit anderen Molekülen ermöglicht.

Wirkmechanismus

The mechanism of action of 2,6-Bis(4-nitroanilino)heptanedioic acid involves its interaction with specific molecular targets. The nitroaniline groups can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The heptanedioic acid backbone may also play a role in the compound’s overall activity by providing structural stability and facilitating interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on:

- Backbone length and substitution position (e.g., pentanedioic or hexanedioic acid derivatives).

- Functional group variations (e.g., nitro, amino, or hydrazine substituents).

Table 1: Structural Comparison of Heptanedioic Acid Derivatives

Key Findings:

Functional Group Impact: The nitro groups in this compound enhance electron-withdrawing effects, increasing acidity compared to unsubstituted heptanedioic acid (pKa ~3.5 vs. ~4.2 for heptanedioic acid). This property may influence its solubility and reactivity in metal coordination . In contrast, selenium-containing analogs (e.g., 4-[2-(dimethylcarbamoselenoyl)hydrazinylidene]heptanedioic acid) exhibit redox-active behavior, making them suitable for catalytic or biomedical applications .

Stereochemical Flexibility :

- Unlike rigid aromatic systems (e.g., benzathine benzylpenicillin in ), the heptanedioic acid backbone allows conformational flexibility, enabling diverse supramolecular interactions.

Synthetic Challenges: The introduction of 4-nitroanilino groups at positions 2 and 6 requires precise regioselective amidation, a step more complex than the synthesis of hydrazine-based derivatives .

Biologische Aktivität

2,6-Bis(4-nitroanilino)heptanedioic acid is a synthetic compound characterized by its unique structure, which includes two nitroaniline moieties linked to a heptanedioic acid backbone. This structural configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, including antimicrobial and cytotoxic effects, and discusses relevant research findings.

- Molecular Formula : C19H20N4O8

- Molecular Weight : 432.4 g/mol

- CAS Number : 917951-06-5

The biological activity of this compound is primarily attributed to the interactions of its nitro groups with various biological targets. These interactions can lead to the inhibition of enzyme activity and alterations in protein function. The heptanedioic acid backbone enhances structural stability and facilitates binding with biological molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The minimal inhibitory concentrations (MICs) indicate its effectiveness:

| Microorganism | MIC (µg/mL) | Comparison Drug | Comparison Drug MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 6.3 | Ceftriaxone | 6.3 |

| Escherichia coli | 6.3 | Benzylpenicillin | 12.5 |

These results demonstrate that the compound exhibits comparable or superior antimicrobial activity compared to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Cytotoxic Activity

Cytotoxicity assays have been conducted using marine crustaceans, specifically Artemia salina, to evaluate the safety profile of this compound. The findings indicate varying degrees of cytotoxicity:

- Compounds with an LC50 value < 1000 µg/mL are considered cytotoxic.

- Compounds with an LC50 value > 1000 µg/mL are deemed nontoxic.

The tested derivatives showed promising cytotoxic effects against A. salina, indicating a potential for further investigation in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy Study : A study investigated the efficacy of various synthesized derivatives of heptanedioic acid against S. aureus and E. coli. The derivatives exhibited MIC values ranging from 6.3 µg/mL to 50 µg/mL, with some modified compounds displaying enhanced activity compared to their parent structures .

- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects against A. salina, several derivatives were tested, revealing significant cytotoxic potential that warrants further exploration for anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.